7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE
Brand Name: Vulcanchem
CAS No.: 892266-09-0
VCID: VC11894695
InChI: InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31)
SMILES: CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O
Molecular Formula: C24H34N4O3
Molecular Weight: 426.6 g/mol

7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE

CAS No.: 892266-09-0

Cat. No.: VC11894695

Molecular Formula: C24H34N4O3

Molecular Weight: 426.6 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE - 892266-09-0

Specification

CAS No. 892266-09-0
Molecular Formula C24H34N4O3
Molecular Weight 426.6 g/mol
IUPAC Name 7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31)
Standard InChI Key UNYWKDXJKDGFIN-UHFFFAOYSA-N
SMILES CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O
Canonical SMILES CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O

Introduction

The compound 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE is a quinazolinedione derivative, which belongs to a class of compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. Quinazolines are heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring, and their derivatives have been extensively studied in medicinal chemistry for their potential therapeutic applications.

Synthesis and Preparation

The synthesis of quinazolinediones typically involves condensation reactions between anthranilic acid derivatives and appropriate carbonyl compounds. For 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE, the synthesis might involve a multi-step process starting with the preparation of the quinazolinedione core, followed by the introduction of the pentyl and cyclohexylpiperazinocarbonyl groups through appropriate coupling reactions.

Biological Activities

Quinazolinediones are known for their diverse biological activities, including anticancer, antiviral, and antibacterial effects. The specific biological activity of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE would depend on its ability to interact with specific biological targets, such as enzymes or receptors. The presence of a cyclohexylpiperazinocarbonyl group may enhance its interaction with certain protein targets.

Research Findings and Potential Applications

While specific research findings on 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE are not detailed in the available literature, quinazolinediones in general have shown promise in drug discovery. For example, quinazoline derivatives have been explored as anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases . The modification of quinazolines with various substituents can enhance their potency and selectivity towards specific biological targets.

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